molecular formula C11H14F2O4 B12945660 Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate

Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate

Cat. No.: B12945660
M. Wt: 248.22 g/mol
InChI Key: BROMADPSEPVWMT-UHFFFAOYSA-N
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Description

Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate is a bicyclic compound with the molecular formula C11H14F2O4 and a molecular weight of 248.22 g/mol . This compound is characterized by its unique bicyclo[4.1.0]heptane structure, which includes two fluorine atoms at the 7th position and two ester groups at the 3rd and 4th positions. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate involves several steps. One common method starts with the preparation of 7,7-difluorobicyclo[4.1.0]heptane, which is then subjected to esterification reactions to introduce the ester groups at the 3rd and 4th positions . The reaction conditions typically involve the use of dimethyl sulfate as a methylating agent and potassium t-butoxide as a base in a dimethyl sulfoxide solution . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to interact with various enzymes and receptors. The ester groups facilitate its incorporation into larger molecular structures, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H14F2O4

Molecular Weight

248.22 g/mol

IUPAC Name

dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate

InChI

InChI=1S/C11H14F2O4/c1-16-9(14)5-3-7-8(11(7,12)13)4-6(5)10(15)17-2/h5-8H,3-4H2,1-2H3

InChI Key

BROMADPSEPVWMT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2C(C2(F)F)CC1C(=O)OC

Origin of Product

United States

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